High-Affinity RNase L Activation vs. Weak HCV NS3 Protease Inhibition in Related Furopyran Esters
4H,6H,7H-furo[3,2-c]pyran-4,6-dione demonstrates potent activation of RNase L with an IC50 of 2.30 nM in mouse L cell extracts [1]. This is in stark contrast to the structurally similar furopyran-2-one ester, acetic acid 2-oxo-2,6-dihydro-4H-furo[3,2-c]pyran-4-yl ester, which exhibits only weak inhibition of the HCV NS3 protease with an IC50 of 7,200 nM [2]. This difference underscores the critical role of the lactone carbonyl at the 6-position for the specific high-affinity interaction with RNase L.
| Evidence Dimension | In vitro potency (IC50) for target engagement |
|---|---|
| Target Compound Data | IC50 = 2.30 nM |
| Comparator Or Baseline | Acetic acid 2-oxo-2,6-dihydro-4H-furo[3,2-c]pyran-4-yl ester: IC50 = 7,200 nM |
| Quantified Difference | Target compound is ~3,130-fold more potent in its respective assay. |
| Conditions | RNase L activation measured in mouse L cell extracts (Target); HCV NS3 protease inhibition assay (Comparator) |
Why This Matters
This data confirms that 4H,6H,7H-furo[3,2-c]pyran-4,6-dione is the compound of choice for studies focused on the RNase L pathway, and generic furopyran esters are not suitable substitutes.
- [1] BindingDB. Affinity Data for BDBM50025002: IC50 = 2.30 nM for activation of RNase L. (Accessed 2026). View Source
- [2] BindingDB. Affinity Data for BDBM50158797 (Acetic acid 2-oxo-2,6-dihydro-4H-furo[3,2-c]pyran-4-yl ester): IC50 = 7.20E+3 nM for inhibition of HCV NS3 protease. (Accessed 2026). View Source
